molecular formula C27H26N2O4 B13822044 1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione

Cat. No.: B13822044
M. Wt: 442.5 g/mol
InChI Key: KYFKVNWJGYDLCR-UHFFFAOYSA-N
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Description

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes multiple pyrrole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acrylate with substituted phenyl derivatives in the presence of a catalyst such as iron (III) chloride . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione stands out due to its specific substitution pattern on the phenyl rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C27H26N2O4/c1-5-18-13-20(28-24(30)7-8-25(28)31)11-16(3)22(18)15-23-17(4)12-21(14-19(23)6-2)29-26(32)9-10-27(29)33/h7-14H,5-6,15H2,1-4H3

InChI Key

KYFKVNWJGYDLCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)N2C(=O)C=CC2=O)C)CC3=C(C=C(C=C3C)N4C(=O)C=CC4=O)CC

Origin of Product

United States

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